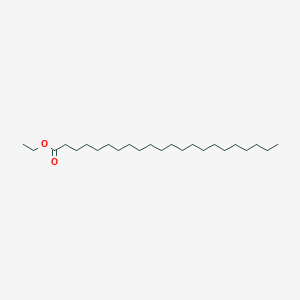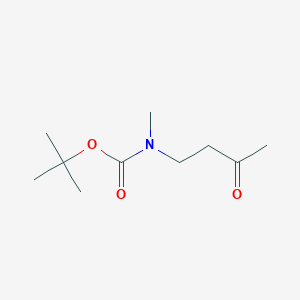
Carbamato de terc-butilo metil(3-oxibutil)
Descripción general
Descripción
tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and ether, but insoluble in water . This compound is used as an important intermediate in organic synthesis[2][2].
Aplicaciones Científicas De Investigación
tert-Butyl methyl(3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a protective group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes[][2].
Mecanismo De Acción
Target of Action
Tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound
Biochemical Pathways
It’s known that the compound can be used as an important intermediate in organic synthesis , which suggests that it may interact with various biochemical pathways.
Action Environment
The action of Tert-Butyl methyl(3-oxobutyl)carbamate, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, it’s known that the compound is soluble in organic solvents like ethanol and ether, but insoluble in water . This suggests that its action may be influenced by the solvent environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl methyl(3-oxobutyl)carbamate is typically synthesized through the condensation reaction of tert-butyl carbamate with 3-oxobutanal[2][2]. The reaction conditions can be adjusted and optimized based on laboratory requirements. The general reaction involves mixing the reactants in an organic solvent and allowing the reaction to proceed at room temperature or under mild heating[2][2].
Industrial Production Methods: In industrial settings, the production of tert-Butyl methyl(3-oxobutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product[2][2].
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl methyl(3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Comparación Con Compuestos Similares
tert-Butyl methyl(3-oxobutyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the oxobutyl group.
tert-Butyl methyl(3-oxopropyl)carbamate: Similar structure but with a shorter carbon chain.
tert-Butyl methyl(3-oxobutyl)carbamate: Unique due to its specific functional groups and reactivity[][2].
These comparisons highlight the uniqueness of tert-Butyl methyl(3-oxobutyl)carbamate in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


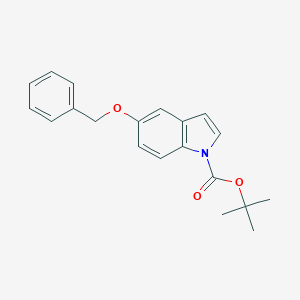
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
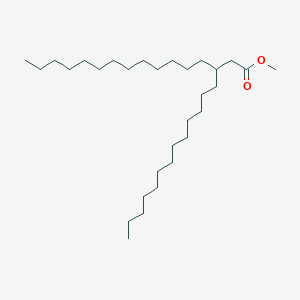
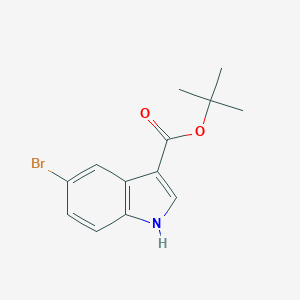
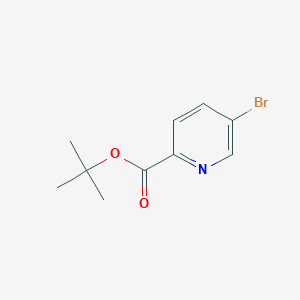
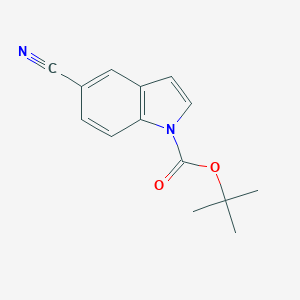
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
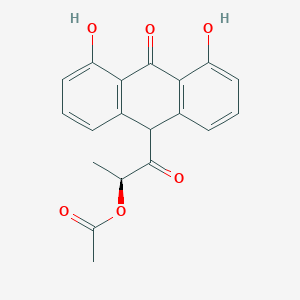
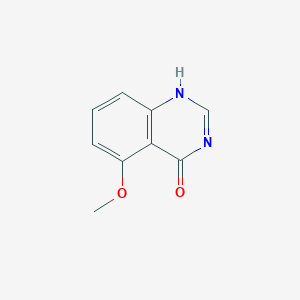
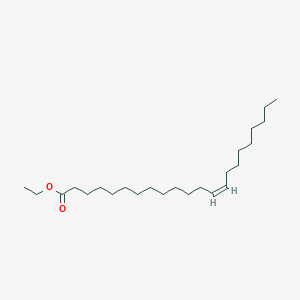
![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)
